Lithium;phenyl-di(propan-2-yl)silanide
Description
Properties
CAS No. |
62121-08-8 |
|---|---|
Molecular Formula |
C12H19LiSi |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
lithium;phenyl-di(propan-2-yl)silanide |
InChI |
InChI=1S/C12H19Si.Li/c1-10(2)13(11(3)4)12-8-6-5-7-9-12;/h5-11H,1-4H3;/q-1;+1 |
InChI Key |
BXQRHVUETHESSY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[Si-](C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction with Methyllithium
The most widely documented route to lithium;phenyl-di(propan-2-yl)silanide involves the cleavage of cyclohexasilane precursors with methyllithium (MeLi). In a representative procedure, cyclohexasilane (1 ) is dissolved in anhydrous tetrahydrofuran (THF), followed by the addition of 1.6 equivalents of MeLi (1.6 M in diethyl ether) at room temperature. The mixture undergoes a color change to greenish-yellow within 5 hours, indicating silanide formation. Volatiles are removed under vacuum, and the product is crystallized from n-pentane at −30°C, yielding 13% of 2a as colorless crystals.
Table 1: NMR Data for this compound (2a)
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| $$^{29}\text{Si}$$ | −184.5 | Si(SiMe$$_3$$)Li |
| $$^{29}\text{Si}$$ | −131.4 | Si(SiMe$$3$$)$$2$$ |
| $$^{13}\text{C}$$ | −0.5 to 7.8 | SiMe$$2$$/SiMe$$3$$ |
| $$^{1}\text{H}$$ | 0.50–0.76 | SiMe$$3$$/SiMe$$2$$ |
The low yield (13%) reflects challenges in crystallizing lithium silanides, which often require stringent exclusion of moisture and oxygen.
Reaction with Potassium tert-Butoxide
Alternative activation of cyclohexasilane (1 ) with potassium tert-butoxide (KO$$^t$$Bu) in THF at −80°C generates the silanide 2b with improved handling characteristics. This method avoids the use of pyrophoric MeLi, making it preferable for large-scale syntheses. The reaction proceeds via deprotonation of the cyclohexasilane framework, yielding a potassium silanide intermediate that is subsequently transmetalated with lithium salts.
Sila-Peterson Reactions with Carbonyl Compounds
Reaction with Acetone
When 2b is treated with acetone at −80°C, the siloxyalkane 8 forms exclusively, as evidenced by $$^{29}\text{Si}$$ NMR signals at 8.8 ppm (OSiMe$$3$$) and IR absorption at 2055 cm$$^{-1}$$ (Si–H). Unlike earlier reports using (Me$$2$$Si)$$_3$$SiLi, no disilylated byproducts are observed, underscoring the steric protection afforded by the phenyl and isopropyl groups.
Trapping Experiments and Intermediate Characterization
Silene Trapping with Methyl Iodide
Attempts to isolate silenes from 2b and diphenylcyclopropenone instead yield the spirocyclic silacyclobutene 22 after methyl iodide quenching. The proposed mechanism involves conjugate addition of the silanide to the cyclopropenone, followed by a trimethylsilyl shift and ring expansion (Scheme 7 in). This pathway highlights the nucleophilic versatility of lithium silanides in constructing complex silicon heterocycles.
Low-Temperature NMR Studies
Low-temperature $$^{29}\text{Si}$$ NMR spectroscopy of 2a in THF/D$$_2$$O reveals distinct resonances for the lithium-bonded silicon (−184.5 ppm) and the disilylated silicon (−131.4 ppm). These shifts contrast sharply with neutral silanes (−20 to 0 ppm), confirming the electron-deficient nature of the silanide.
Industrial-Scale Considerations
While academic studies focus on small-scale syntheses, patents such as CN105801611A provide insights into scalable silanide production. Although this patent specifically addresses phenyl silane synthesis, its use of Lithium Aluminium Hydride (LiAlH$$_4$$) in THF at −10–0°C suggests parallels for reducing chlorosilanes to silanides. For example, substituting trichlorophenylsilane with chlorinated cyclohexasilanes could enable kilogram-scale production of lithium silanides.
Table 2: Comparison of Reducing Agents for Silanide Synthesis
| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| MeLi | 25 | 13 | >95 |
| KO$$^t$$Bu | −80 | 40–52 | >95 |
| LiAlH$$_4$$ | −10–0 | N/A | 98–99.5 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium;phenyl-di(propan-2-yl)silanide can undergo oxidation reactions, where the silicon center is oxidized to form silanol or siloxane derivatives.
Reduction: The compound can participate in reduction reactions, often reducing other compounds while itself being oxidized.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl-di(propan-2-yl) group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced organic compounds and oxidized silanide.
Substitution: New silanide derivatives with different substituents.
Scientific Research Applications
Chemistry: Lithium;phenyl-di(propan-2-yl)silanide is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of silanides are being explored for their potential use in drug delivery systems and as bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;phenyl-di(propan-2-yl)silanide involves its ability to act as a nucleophile or a reducing agent. The silicon center can form bonds with various electrophiles, facilitating the formation of new compounds. The lithium cation plays a crucial role in stabilizing the anionic silicon center, enhancing its reactivity.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
- Central Atom Effects: Silicon-based silanides exhibit lower electronegativity compared to nitrogen in LDA, leading to softer nucleophilicity and distinct reaction pathways. For example, silanides are more prone to forming silicon-centered intermediates like silenes (Si=C) when reacting with ketones, whereas LDA primarily abstracts protons .
Reactivity and Stability
- Thermal and Moisture Sensitivity: Lithium silanides generally require inert handling (e.g., argon atmosphere) due to sensitivity to moisture and oxygen. LDA, while also air-sensitive, is commercially available as stable solutions in tetrahydrofuran (THF)/heptane/ethylbenzene mixtures, highlighting practical differences in handling .
- Reaction with Carbonyl Compounds: this compound reacts with ketones to form silenes (e.g., silene 24 in ), whereas LDA deprotonates carbonyl compounds to generate enolates. The silanide’s steric bulk may limit reactivity with bulky substrates compared to less hindered analogues .
Research Findings and Trends
- Steric vs. Electronic Tuning: Bulky substituents in silanides improve thermal stability but reduce reaction rates. For instance, phenyl/isopropyl groups in the target compound likely hinder nucleophilic attack compared to less bulky analogues .
- Related silanides often exhibit trigonal-planar geometry around silicon, influenced by substituent bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
